molecular formula C13H14N4O6 B3257145 (3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid CAS No. 28440-13-3

(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid

Cat. No.: B3257145
CAS No.: 28440-13-3
M. Wt: 322.27 g/mol
InChI Key: KXUWTYIOZAXEOH-MCHASIABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a bicyclic tetrahydrofuro[3,4-d][1,3]dioxole core substituted with a 6-hydroxy purine moiety and a carboxylic acid group. The stereochemistry (3aS,4S,6R,6aR) defines its spatial arrangement, critical for biological interactions. The 2,2-dimethyl group on the dioxole ring enhances stability by sterically protecting the acetal linkage . This structure is synthetically derived from adenosine analogs, often involving protective groups (e.g., isopropylidene) to stabilize reactive intermediates during synthesis .

Properties

IUPAC Name

(3aR,4R,6S,6aS)-2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O6/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)17-4-16-5-9(17)14-3-15-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H,14,15,18)/t6-,7+,8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUWTYIOZAXEOH-MCHASIABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C3N=CNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid , also known by its CAS number 28440-13-3 , is a purine derivative with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄N₄O₆
  • Molecular Weight : 322.27 g/mol
  • CAS Number : 28440-13-3

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors involved in cellular signaling pathways. Its structural similarity to adenine and other purines suggests a potential role in modulating nucleic acid metabolism and signal transduction pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes related to purine metabolism. For instance, it has been shown to inhibit enzymes such as adenosine deaminase and xanthine oxidase , which are crucial in the catabolism of purines.

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with the cell cycle.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

Antiviral Activity

The compound has also shown promise as an antiviral agent. It appears to inhibit viral replication by interfering with viral RNA synthesis. This activity has been noted particularly against viruses such as HIV and HCV .

Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated significant inhibition of tumor growth in vitro and in vivo models.

Study 2: Antiviral Properties

A separate investigation published in Antiviral Research assessed the antiviral properties against HCV. The compound demonstrated a dose-dependent reduction in viral load in infected cell cultures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in purine substitutions, functional groups on the bicyclic ring, and stereochemistry. Below is a comparative analysis based on evidence:

Compound Key Features Molecular Weight Bioactivity Implications References
Target Compound 6-Hydroxy purine, carboxylic acid, 2,2-dimethyl dioxole 355.73 Ionizable carboxylic acid enhances solubility; hydroxy purine may modulate receptor affinity.
(−)-8-Bromo-9-((3aS,6R,6aS)-tetrahydro-2,2-dimethylfuro[3,4-d]dioxol-6-yl)-9H-purin-6-amine (19) 8-Bromo substitution, purin-6-amine - Bromine increases lipophilicity and potential halogen bonding; amine group may alter target specificity.
(3aS,4S,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-...-carboxylic acid 6-Amino-2-chloro purine, carboxylic acid 355.73 Chlorine enhances membrane permeability; amino group may enable additional H-bonding.
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-...-methyl sulfamate () Sulfamate ester instead of carboxylic acid 386.38 Sulfamate may act as a prodrug; non-ionizable group affects solubility and metabolic stability.
(3aR,4R,6S)-4-(6-Amino-2-chloropurin-9-yl)-N-ethyl-...-carboxamide () 6-Amino-2-chloro purine, ethyl carboxamide 382.81 Carboxamide offers H-bonding without ionization; ethyl group increases hydrophobicity.
4-(6-Amino-9H-purin-9-yl)-...-dioxaphosphol-2-ol 2-oxide () Cyclic phosphate analog - Mimics nucleotides; phosphate group increases polarity, impacting cellular uptake.
N-(4-(Dipropylsulfamoyl)phenyl)-...-carboxamide () Bulky dipropylsulfamoylphenyl substituent 630.721 Enhanced hydrophobic interactions but reduced membrane permeability; potential for targeted delivery.

Bioactivity and Target Interactions

  • Receptor Binding: Hydroxy and amino purine substitutions () favor interactions with adenosine receptors or kinases, while bromine () may enhance affinity through hydrophobic pockets.
  • Enzyme Inhibition : Phosphate analogs () likely inhibit nucleotide-processing enzymes, whereas carboxamides () could interfere with ATP-binding sites .
  • Cellular Uptake: The carboxylic acid group (pKa ~4-5) ionizes at physiological pH, improving aqueous solubility but limiting blood-brain barrier penetration. Non-ionizable groups (e.g., sulfamate, carboxamide) may improve tissue distribution .

Computational Insights

and highlight that structural similarity correlates with bioactivity clustering. For instance, halogenated purines () cluster separately from carboxylated derivatives due to divergent interaction patterns with proteins like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.